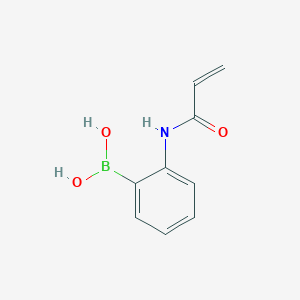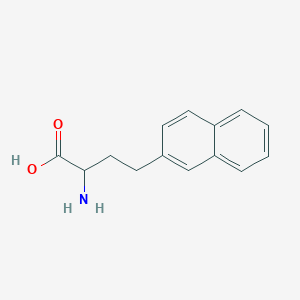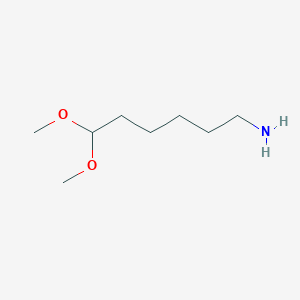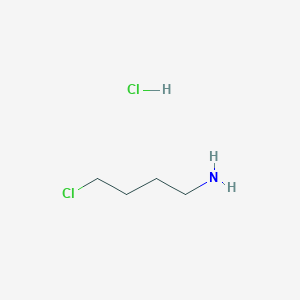![molecular formula C8H16N2 B1342701 2-Ethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 869188-25-0](/img/structure/B1342701.png)
2-Ethyloctahydropyrrolo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The research on 2-Ethyloctahydropyrrolo[3,4-c]pyrrole derivatives has led to the synthesis of various novel compounds with potential applications in pharmaceuticals and materials science. These compounds are characterized by the presence of a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom. The studies have explored different synthetic routes, molecular structures, spectroscopic properties, and chemical reactivity of these derivatives.
Synthesis Analysis
The synthesis of these compounds involves various strategies, including [2+2] cycloaddition reactions, condensation, and intramolecular cycloaddition. For instance, a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using spectroscopic techniques . Another study reported the synthesis of pyrrolyl- and indolylbicyclooctadienes through a [2+2] cycloaddition reaction, which yielded almost quantitative results . Additionally, dihydropyrrolo[3,2-b]pyrroles fused with peripheral arenes were synthesized via a two-step procedure involving condensation and oxidative aromatic coupling .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various spectroscopic methods and theoretical calculations. X-ray crystallography provided insights into the crystal and molecular structure of a spiro heterocyclization product . Theoretical studies, including density functional theory (DFT) and Atoms in Molecules (AIM) theory, have been employed to analyze the molecular structure, spectroscopic properties, and multiple interactions within the molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been investigated through different types of reactions. The [2+2] cycloaddition reaction used to synthesize pyrrolyl- and indolylbicyclooctadienes is an example of the diverse reactivity of these pyrrole derivatives . The oxidative aromatic coupling used to generate bis(areno)-1,4-dihydropyrrolo[3,2-b]pyrroles demonstrates the potential for creating complex structures with strong fluorescence properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been studied through experimental and computational methods. The thermodynamic parameters indicate that the formation of some of these compounds is exothermic and spontaneous at room temperature . The binding energy of intermolecular interactions, vibrational analysis, and local reactivity descriptors have been calculated to understand the stability and reactivity of these molecules . The solid-state properties of the synthesized compounds, such as charge-transfer complexes and paramagnetism, have also been explored .
Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
Pyrrole derivatives have shown promising insecticidal properties against major stored-product insect species, such as the confused flour beetle and the Mediterranean flour moth. These compounds can serve as effective stored-grain protectants, showcasing significant mortality rates and low progeny production in targeted insect species at various doses and exposure intervals (Boukouvala et al., 2016).
Materials Science and Photovoltaic Applications
Pyrrolo[3,4-c]pyrrole-based compounds have been incorporated into donor-acceptor copolymers for use in polymer solar cells. These copolymers exhibit broad absorption ranges and have been shown to improve the power conversion efficiency of solar cells, indicating their potential in enhancing renewable energy technologies (Zhou et al., 2009).
Optoelectronic and Fluorescent Materials
Derivatives of pyrrolo[3,4-c]pyrrole have been explored for their optoelectronic properties, including their use in organic electronic devices and as fluorescent materials. These compounds exhibit promising photophysical properties, such as strong fluorescence and photochemical stability, making them suitable for applications in electronic devices and sensors (Beyerlein & Tieke, 2000).
Synthesis and Chemical Reactivity
Research has focused on the synthesis and reactivity of pyrrolo[3,4-c]pyrrole derivatives, aiming to improve yields and understand their chemical behavior. These studies contribute to the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Martins et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-ethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-10-5-7-3-9-4-8(7)6-10/h7-9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGNYJMRADOJNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CNCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyloctahydropyrrolo[3,4-c]pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














